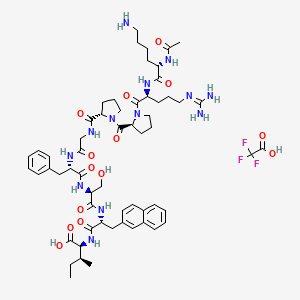

R715 TFA(185052-09-9 free base)

Description

Significance in Chemical Biology and Pharmacology Research

R715 serves as a critical tool for researchers investigating the physiological and pathophysiological roles of the bradykinin (B550075) B1 receptor. Its high selectivity allows for the specific blockade of B1 receptor activity without significantly affecting the B2 receptor subtype. rndsystems.com This specificity is crucial for dissecting the distinct functions of the two bradykinin receptors in various biological processes.

Research utilizing R715 has contributed to a deeper understanding of the B1 receptor's involvement in:

Neuropathic and Inflammatory Pain: Studies have shown that R715 can reduce mechanical hypernociception in animal models of neuropathic pain. rndsystems.com It has also been demonstrated to attenuate the hyperalgesic effects in diabetic mice, suggesting a role for the B1 receptor in chronic pain states associated with diabetes. medchemexpress.com

Inflammation: The B1 receptor is known to be upregulated during inflammatory processes. medchemexpress.com R715 is used to probe the specific contributions of B1 receptor activation to inflammatory responses. nih.gov

Cardiovascular Regulation: The bradykinin system plays a role in blood pressure regulation, and antagonists like R715 are valuable for studying the specific involvement of the B1 receptor in cardiovascular homeostasis. nih.gov

The metabolic stability of R715 further enhances its utility as a research tool, allowing for more reliable in vivo studies. rndsystems.com

Overview of Bradykinin Systems and Receptor Subtype Differentiation (B1 and B2)

The bradykinin system is a crucial component of various physiological and pathological processes, including inflammation, blood pressure control, and pain signaling. ontosight.ainih.gov The effects of this system are mediated by kinins, which are biologically active peptides. nih.gov Bradykinin, a nine-amino-acid peptide, is a key player in this system. wikipedia.org It is produced through the proteolytic cleavage of its precursor, high-molecular-weight kininogen (HMWK). wikipedia.org

The biological effects of bradykinin and its metabolites are mediated through two main G protein-coupled receptors (GPCRs), designated as B1 and B2. medchemexpress.com

Bradykinin B1 Receptor: The B1 receptor is typically expressed at low levels in healthy tissues. medchemexpress.com However, its expression is significantly induced by tissue injury, inflammation, and certain cytokines. ontosight.aiwikipedia.org This upregulation suggests a primary role for the B1 receptor in pathological conditions, particularly in chronic pain and inflammation. wikipedia.org The principal ligand for the B1 receptor is des-Arg9-bradykinin, a metabolite of bradykinin. wikipedia.org

Bradykinin B2 Receptor: In contrast to the B1 receptor, the B2 receptor is constitutively expressed in a wide variety of tissues and is responsible for mediating most of the physiological effects of bradykinin under normal conditions. medchemexpress.comontosight.ai These effects include vasodilation, increased vascular permeability, and contraction of smooth muscle. medchemexpress.comwikipedia.org

The differentiation between these two receptor subtypes is critical for understanding the multifaceted roles of the bradykinin system and for the development of targeted therapeutics.

| Feature | Bradykinin B1 Receptor | Bradykinin B2 Receptor |

| Expression | Inducible (upregulated by tissue injury and inflammation) medchemexpress.comontosight.ai | Constitutively expressed medchemexpress.comontosight.ai |

| Primary Ligand | des-Arg9-bradykinin wikipedia.org | Bradykinin medchemexpress.comontosight.ai |

| Primary Role | Chronic pain and inflammation wikipedia.org | Vasodilation, vascular permeability, smooth muscle contraction medchemexpress.comwikipedia.org |

| R715 Activity | Potent and selective antagonist rndsystems.com | No activity rndsystems.com |

Historical Context of Bradykinin B1 Receptor Antagonist Development

The development of bradykinin B1 receptor antagonists has been a significant focus of research aimed at creating new therapies for inflammatory disorders and chronic pain. Early efforts in the field led to the discovery of first-generation peptide antagonists. nih.gov However, these initial compounds often suffered from limitations such as partial agonistic activity in some species and metabolic instability. nih.gov

A key challenge in the development of B1 receptor antagonists was to create compounds that were not only potent and selective but also resistant to degradation by peptidases, ensuring a longer duration of action in vivo. nih.gov The discovery of R715 represented a significant advancement in this area. nih.gov R715 and other similar second-generation peptide antagonists were found to be more metabolically stable and to act as pure antagonists in several species, including humans. nih.gov

The development of non-peptide B1 receptor antagonists has also been an area of active investigation, with the goal of creating orally active drugs. nih.gov The insights gained from studying peptide antagonists like R715 have been instrumental in guiding the design and optimization of these newer non-peptide compounds. nih.gov

Structure

2D Structure

Properties

Molecular Formula |

C59H82F3N13O14 |

|---|---|

Molecular Weight |

1254.4 g/mol |

IUPAC Name |

(2S,3S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-acetamido-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-3-methylpentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C57H81N13O12.C2HF3O2/c1-4-34(2)48(56(81)82)68-51(76)43(31-37-23-24-38-17-8-9-18-39(38)29-37)66-52(77)44(33-71)67-50(75)42(30-36-15-6-5-7-16-36)64-47(73)32-62-53(78)45-21-13-27-69(45)55(80)46-22-14-28-70(46)54(79)41(20-12-26-61-57(59)60)65-49(74)40(63-35(3)72)19-10-11-25-58;3-2(4,5)1(6)7/h5-9,15-18,23-24,29,34,40-46,48,71H,4,10-14,19-22,25-28,30-33,58H2,1-3H3,(H,62,78)(H,63,72)(H,64,73)(H,65,74)(H,66,77)(H,67,75)(H,68,76)(H,81,82)(H4,59,60,61);(H,6,7)/t34-,40-,41-,42-,43+,44-,45-,46-,48-;/m0./s1 |

InChI Key |

ZFUJDXXJCMFOSK-WBUMRSSGSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CNC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C(CC1=CC2=CC=CC=C2C=C1)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)CNC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Structural Characterization and Peptide Chemistry of R715

Detailed Peptide Amino Acid Sequence (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Ile)

The sequence is composed of a combination of basic (Lys, Arg), hydrophobic (Pro, Gly, Phe, Ile), and polar, uncharged (Ser) amino acids. The presence of two consecutive proline (Pro) residues is a notable feature, as proline's unique cyclic side chain imparts significant conformational rigidity to the peptide backbone.

Table 1: Amino Acid Sequence and Properties of R715

| Position | Amino Acid | Abbreviation | Chemical Nature |

| 1 | Acetyl-Lysine | Ac-Lys | Basic, N-terminally modified |

| 2 | Arginine | Arg | Basic |

| 3 | Proline | Pro | Hydrophobic, cyclic |

| 4 | Proline | Pro | Hydrophobic, cyclic |

| 5 | Glycine | Gly | Hydrophobic, simple |

| 6 | Phenylalanine | Phe | Hydrophobic, aromatic |

| 7 | Serine | Ser | Polar, uncharged |

| 8 | Isoleucine | Ile | Hydrophobic |

This table provides a breakdown of the amino acids in the R715 peptide, highlighting their position, abbreviation, and general chemical nature.

Role of the Trifluoroacetate (B77799) Counterion in Compound Stability and Formulation

R715 is typically supplied as a trifluoroacetate (TFA) salt. sigmaaldrich.comsigmaaldrich.com This is a common consequence of the synthetic process, particularly solid-phase peptide synthesis (SPPS), where TFA is frequently used for cleaving the completed peptide from the solid support resin and in the purification process. nih.govgenscript.com

The trifluoroacetate anion (CF₃COO⁻) associates with the positively charged residues in the peptide, primarily the side chains of lysine (B10760008) and arginine, to form a salt. This interaction is crucial for several reasons:

Solubility and Stability: The TFA salt form can enhance the solubility and stability of the peptide powder, facilitating its handling and storage. targetmol.com The empirical formula for R715 TFA is given as C₅₇H₈₁N₁₃O₁₂ · xC₂HF₃O₂, indicating a variable number of TFA counterions. sigmaaldrich.com

Purification: TFA is also used as an ion-pairing agent during reversed-phase high-performance liquid chromatography (RP-HPLC), a standard method for peptide purification. kangmei.com

Impact on Formulation: The choice of counterion can significantly influence the properties of a peptide formulation. nih.gov While TFA is common, its presence can sometimes affect experimental outcomes. For certain applications, it may be necessary to exchange the TFA for a different counterion, such as acetate (B1210297) or hydrochloride. toxicdocs.org Studies have shown that different counterions can affect peptide secondary structure and self-assembly. researchgate.net

Conformational Analysis and Structural Dynamics (Inferred from peptide nature)

Proline-rich sequences are known to adopt specific secondary structures, most notably the polyproline II (PPII) helix. acs.orgnih.gov This is a left-handed helix that is more extended than the more common alpha-helix. The presence of two consecutive prolines in R715 likely induces a significant degree of rigidity and promotes the formation of a PPII-like conformation in that region of the peptide.

Isomeric Forms and Their Relevance

Isomerism in peptides can arise from several sources, leading to molecules with the same chemical formula but different structural arrangements. For a peptide like R715, the following types of isomerism are theoretically relevant:

Constitutional Isomers: These isomers have the same amino acids but in a different sequence. While not an issue with a synthetically defined peptide like R715, the concept is crucial in peptide science as even subtle changes in sequence can dramatically alter properties. acs.org

Stereoisomers (Epimers): Amino acids (except glycine) are chiral and can exist as L- or D-isomers. Synthetic peptides are typically synthesized from a single enantiomer (usually the L-form). However, epimerization (the conversion of one stereocenter to its opposite configuration) can occur, particularly at the alpha-carbon of amino acid residues. Detecting and separating such isomers can be challenging. nih.gov

The presence of different isomeric forms can have significant implications for a peptide's biological activity and its interaction with its target. Therefore, analytical techniques that can distinguish between isomers, such as advanced mass spectrometry and chromatographic methods, are essential for the comprehensive characterization of peptides like R715. rsc.orgiu.eduacs.org

Mechanism of Action and Molecular Interactions of R715

Selective Bradykinin (B550075) B1 Receptor Antagonism Profile

R715 is characterized as a potent and selective antagonist of the bradykinin B1 receptor. targetmol.combiomol.combiozol.de This selectivity is a crucial aspect of its pharmacological profile, dictating its specific biological effects. The B1 receptor is one of two primary receptor subtypes for bradykinin, a peptide that plays a key role in inflammation and pain. patsnap.com Unlike the B2 receptor, which is typically always present on cells, the B1 receptor is often induced by tissue injury or inflammation, making it a key target for chronic inflammatory and pain conditions. patsnap.com The antagonistic action of R715 involves binding to the B1 receptor without initiating the cellular response that bradykinin would normally trigger, effectively blocking the receptor. patsnap.com

A defining feature of R715 is its high selectivity for the B1 receptor over the B2 receptor. targetmol.combiomol.combiozol.de Research indicates that R715 displays no significant activity at B2 receptors. targetmol.combiomol.combiozol.de This is in contrast to other bradykinin receptor antagonists which may target the B2 receptor or both receptor subtypes. nih.govnih.govdrugbank.com The specificity of R715 for the B1 receptor is critical, as it allows for the targeted modulation of pathological processes associated with B1 receptor upregulation, without interfering with the physiological functions mediated by the constitutively expressed B2 receptor. patsnap.com

Ligand-Receptor Binding Kinetics and Thermodynamics (Inferred from pA2 values)

The potency of R715 as a B1 receptor antagonist is quantified by its pA2 value, which is reported to be 8.49. targetmol.combiomol.combiozol.de The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. This value provides an indirect measure of the binding affinity of the antagonist for its receptor. A higher pA2 value indicates a greater potency of the antagonist. The pA2 of 8.49 for R715 signifies a strong binding affinity for the bradykinin B1 receptor.

Table 1: Antagonistic Potency of R715

| Compound | Target Receptor | pA2 Value |

|---|---|---|

| R715 | Bradykinin B1 Receptor | 8.49 targetmol.combiomol.combiozol.de |

Investigation of Downstream Signaling Pathway Modulation

The binding of an antagonist to its receptor can modulate various intracellular signaling pathways that are normally activated by the natural ligand. Receptor tyrosine kinases (RTKs), for instance, initiate a cascade of events upon ligand binding, leading to the activation of diverse signaling pathways that control cellular processes. nih.gov The specific effects of R715 on these downstream pathways are a key area of investigation.

Substance P and bradykinin are both inflammatory mediators that can cause vasodilation and increase vascular permeability. nih.gov They often act in concert to produce inflammatory responses. Both peptides can trigger a rise in intracellular calcium and membrane hyperpolarization in endothelial cells. nih.gov By blocking the bradykinin B1 receptor, R715 can be expected to attenuate the cellular responses mediated by this receptor. For instance, in a study on transgenic rats overexpressing the B1 receptor, the B1 receptor antagonist R715 was shown to inhibit the hyperpolarization responses induced by both a B1 receptor agonist and lipopolysaccharide (LPS). nih.gov This suggests that R715 can modulate the broader inflammatory response involving multiple mediators that may converge on B1 receptor signaling pathways.

Assessment of Intrinsic Agonistic Activity

Intrinsic activity refers to the ability of a ligand to activate a receptor and produce a biological response once it has bound to the receptor. An antagonist, by definition, has zero intrinsic activity. The available information consistently describes R715 as a potent and selective bradykinin B1 receptor antagonist. targetmol.combiomol.combiozol.de This classification implies that R715 binds to the B1 receptor but does not elicit an agonistic response. Studies on various agonists have shown that intrinsic activity can influence the degree of receptor desensitization. nih.govnih.gov As an antagonist, R715 would be expected to block the receptor without causing the receptor desensitization that is often observed with prolonged agonist exposure.

Synthetic Methodologies for R715 and Its Analogues

Application of Established Peptide Synthesis Techniques for R715

The synthesis of R715, a modified octapeptide, is achieved through well-established solid-phase peptide synthesis (SPPS) methodologies. nih.govnih.gov This technique has become the standard for producing peptides and small proteins due to its efficiency, amenability to automation, and the ability to generate high-purity products. nih.govnih.gov

The general procedure for synthesizing a peptide like R715 via SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. nih.gov The synthesis commences from the C-terminal amino acid, which is anchored to the resin. The process involves cycles of deprotection of the N-terminal protecting group (commonly the Fmoc group) and subsequent coupling of the next N-α-Fmoc-protected amino acid. frontiersin.org This cycle is repeated until the desired peptide sequence is assembled.

For the synthesis of R715 (AcLys-[D-betaNal7, Ile8]desArg9-bradykinin), the sequence would be assembled on a suitable resin, such as a Rink Amide resin, to yield a C-terminally amidated peptide. frontiersin.org Each amino acid, including the non-proteinogenic D-β-naphthylalanine (D-betaNal) and the N-terminal acetylated lysine (B10760008) (AcLys), is introduced using a suitable coupling agent, such as HBTU, to facilitate the formation of the peptide bond. nih.govfrontiersin.org

Utility of Trifluoroacetic Acid in Peptide Cleavage and Deprotection Strategies

Trifluoroacetic acid (TFA) is a critical reagent in the final step of solid-phase peptide synthesis. nih.gov It is a strong acid used for the cleavage of the synthesized peptide from the resin support and the simultaneous removal of acid-labile side-chain protecting groups from the amino acid residues. nih.govnih.gov

After the complete assembly of the R715 peptide chain on the solid support, the peptidyl-resin is treated with a cleavage cocktail, of which TFA is the primary component. nih.gov A common cleavage mixture consists of TFA, water, and a scavenger such as triisopropylsilane (B1312306) (TIS) in a ratio of approximately 95:2.5:2.5 (v/v/v). nih.gov The scavengers are essential to quench the reactive cationic species generated during the deprotection of side chains, thereby preventing unwanted side reactions with sensitive amino acid residues like tryptophan or methionine. nih.gov The TFA treatment effectively breaks the bond linking the peptide to the resin and removes protecting groups such as Boc (tert-butyloxycarbonyl) and Trt (trityl), yielding the crude peptide in its free form. nih.govnih.gov The crude peptide is then typically precipitated with cold diethyl ether, purified by chromatography, and lyophilized. nih.gov

Rational Design and Synthesis of R715 Analogues and Derivatives

The development of R715 itself is a result of rational drug design, building upon the structure of the endogenous peptide des-Arg9-bradykinin. nih.govnih.gov Further modifications of the R715 structure are undertaken to explore the structure-activity relationships (SAR) and to potentially enhance its pharmacological profile, including potency, selectivity, and metabolic stability.

Site-Specific Amino Acid Substitutions (e.g., Phe to α-Methylphenylalanine at position 5)

A common strategy in peptide drug design is the site-specific substitution of natural amino acids with non-proteinogenic or modified amino acids to confer desirable properties. The substitution of Phenylalanine (Phe) at position 5 of a bradykinin (B550075) analogue with α-Methylphenylalanine (α-MePhe) is a representative example of such a modification. While not specifically documented for R715 in the available literature, this type of substitution is a known approach in peptide chemistry. nih.gov

The introduction of an α-methyl group on the backbone of an amino acid residue can induce conformational constraints, reducing the peptide's flexibility. This can lead to a more defined three-dimensional structure, which may result in a higher binding affinity for the target receptor. Furthermore, the α-methyl group can provide steric hindrance that protects the adjacent peptide bond from enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the peptide.

The synthesis of an R715 analogue containing α-MePhe at position 5 would follow the standard SPPS protocol, with the incorporation of Fmoc-α-MePhe-OH at the appropriate step in the sequence.

N-Terminal and C-Terminal Modifications

Modifications at the N- and C-termini of peptide antagonists are crucial for modulating their activity and stability. nih.govnih.govnih.gov

N-Terminal Modifications: The N-terminus of R715 is acetylated (AcLys). N-terminal acetylation is a common modification that neutralizes the positive charge of the N-terminal amino group. This can increase the hydrophobicity of the peptide and may enhance its ability to cross cell membranes. nih.gov Acylation with bulky groups, such as 1-adamantaneacetic acid (Aaa), has been shown in other bradykinin antagonists to significantly increase their antagonistic potency. nih.govnih.gov The N-terminal acyl group is typically introduced in the final coupling step of the SPPS. nih.gov

C-Terminal Modifications: The C-terminus of bradykinin and its analogues is another key site for modification. In many bradykinin antagonists, the C-terminal arginine is removed, as is the case with the 'des-Arg9' structure of R715. Further modifications to the C-terminal residue can significantly impact activity. For instance, studies on other bradykinin antagonists have shown that substitutions at the C-terminal positions can dramatically alter the pharmacological properties, sometimes converting an antagonist into an agonist or vice versa. cas.cz The C-terminus of R715 ends with Isoleucine (Ile). The nature of the C-terminal residue is critical for receptor interaction and selectivity. nih.gov

Influence of Modifications on Biological Activity and Selectivity

The various modifications incorporated into R715 and its potential analogues have a profound impact on their biological activity and selectivity for the bradykinin B1 receptor over the B2 receptor.

The replacement of the native L-amino acids with D-amino acids, such as D-betaNal at position 7 in R715, is a critical modification that confers antagonistic properties. cas.cz The introduction of sterically constrained or conformationally restricted amino acids can enhance binding affinity by locking the peptide into a bioactive conformation. nih.gov

N-terminal acetylation and other acylations can improve metabolic stability and receptor interaction. nih.govnih.gov Similarly, modifications at the C-terminus are vital for defining the agonist versus antagonist character of the peptide and its receptor selectivity. nih.govcas.cz Structure-activity relationship studies on des-Arg9-bradykinin analogues have shown that the C-terminal region is crucial for receptor activation, and modifications in this area can lead to potent and competitive antagonists. nih.gov

The systematic exploration of these modifications allows for the fine-tuning of the pharmacological profile of bradykinin receptor antagonists, leading to the development of more effective and selective therapeutic agents.

Preclinical Pharmacological Characterization of R715 in in Vitro and in Vivo Research Models

In Vitro Pharmacological Investigations

In vitro studies are fundamental in characterizing the pharmacological properties of a new chemical entity. These experiments, conducted in a controlled laboratory environment outside of a living organism, provide crucial insights into a compound's interaction with its intended target and its behavior in biological fluids.

Receptor Binding Affinity and Potency Determination (pA2 values in human and animal tissues)

The initial characterization of R715 identified it as a potent and selective antagonist of the bradykinin (B550075) B1 receptor. A key parameter used to quantify the potency of a competitive antagonist is the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. slideshare.netslideshare.net For R715, a pA2 value of 8.49 has been reported, indicating high antagonist potency at the B1 receptor.

Notably, studies have demonstrated that R715 exhibits high selectivity for the B1 receptor, with no discernible activity at the bradykinin B2 receptor. This selectivity is a critical attribute, as it minimizes the potential for off-target effects and helps to elucidate the specific role of the B1 receptor in physiological and pathological processes. The determination of pA2 values is typically conducted using Schild plot analysis, which involves measuring the parallel rightward shift in the concentration-response curve of a B1 receptor agonist in the presence of increasing concentrations of the antagonist. slideshare.netslideshare.net While specific data on R715 in a wide range of human and animal tissues is not extensively detailed in publicly available literature, the reported pA2 value establishes its significant and selective antagonism of the B1 receptor. For context, the characterization of other receptor antagonists often involves testing in tissues such as isolated human umbilical vein for bradykinin receptors or human lung tissue for other receptor types. nih.govnih.gov

Table 1: Receptor Binding Affinity of R715

| Compound | Target Receptor | Antagonist Potency (pA2) | Selectivity |

|---|

Functional Assays of B1 Receptor Antagonism in Isolated Tissue Preparations

Functional assays in isolated tissues are crucial for demonstrating that a compound's binding to a receptor translates into a measurable biological effect. For a receptor antagonist like R715, these assays typically involve challenging an isolated tissue with a B1 receptor agonist to elicit a response (e.g., muscle contraction or relaxation) and then observing the ability of the antagonist to inhibit this response.

While specific functional assay data for R715 in isolated tissues are not widely published, studies on other bradykinin B1 receptor antagonists provide relevant examples of the methodologies used. For instance, the B1 antagonist Lys-[Leu8,des-Arg9]-bradykinin has been shown to inhibit the hyperpolarization induced by a B1 agonist in isolated aorta from hypertensive rats. nih.gov This type of experiment demonstrates the functional antagonism of the B1 receptor-mediated vascular response. The isolated human umbilical vein is another standard model for characterizing the activity of bradykinin receptor ligands. nih.gov In such preparations, the ability of R715 to inhibit B1 agonist-induced contractions would provide strong evidence of its functional antagonism.

Evaluation of Compound Stability in Biological Milieus (e.g., plasma, cell culture media)

The stability of a compound in biological fluids is a critical factor for its utility in both in vitro and in vivo studies. R715 has been described as being "metabolically stable". This suggests a resistance to degradation by enzymes present in biological matrices such as plasma and cell culture media.

Cell-Based Assays for Receptor Activation and Signaling Pathway Modulation

Cell-based assays provide a platform to investigate the molecular mechanisms through which an antagonist exerts its effects. Bradykinin receptors, including the B1 subtype, are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gq protein. nih.gov Activation of the B1 receptor typically leads to the stimulation of phospholipase C, which in turn results in the mobilization of intracellular calcium and the activation of downstream signaling cascades. nih.govcreative-biolabs.com

As a B1 receptor antagonist, R715 is expected to block these signaling events. Common cell-based assays to confirm this would involve:

Calcium Flux Assays: Measuring changes in intracellular calcium concentrations in response to a B1 agonist, and demonstrating that pre-treatment with R715 inhibits this response. creative-biolabs.com

Reporter Gene Assays: Using cell lines that have been engineered to express a reporter gene (e.g., luciferase) under the control of a response element that is activated by the B1 receptor signaling pathway. R715 would be expected to inhibit the reporter gene expression induced by a B1 agonist. nih.gov

Signaling Pathway Analysis: Investigating the phosphorylation state or activity of key downstream signaling molecules, such as protein kinase C (PKC) or mitogen-activated protein kinases (MAPKs), to show that R715 blocks their activation by a B1 agonist. nih.govnih.gov

Studies on B1 receptor signaling in various cell types, such as glioblastoma cells, have shown that its activation can promote cell migration and the production of pro-inflammatory cytokines and chemokines. nih.gov Therefore, R715 could be used in such systems to investigate the role of B1 receptor signaling in these cellular processes by demonstrating its ability to block them. The human lung fibroblast cell line IMR90 is another model where B1 receptor expression can be induced by pro-inflammatory cytokines, providing a relevant system to study the antagonistic effects of compounds like R715. nih.gov

In Vivo Preclinical Efficacy Studies

In vivo studies are essential to determine if the pharmacological activity observed in vitro translates to a therapeutic effect in a whole organism. These studies are typically conducted in animal models that mimic human diseases.

Assessment of Antagonistic Potency in Animal Models

The antagonistic potency of R715 has been demonstrated in animal models of pathological pain. Specifically, R715 has been shown to reduce mechanical hypernociception in a mouse model of neuropathic pain. Neuropathic pain is a chronic pain state caused by damage to the nervous system, and animal models are crucial for studying its underlying mechanisms and for testing new therapeutic agents. nih.govnih.gov

Commonly used animal models of neuropathic pain include those created by surgical nerve injury, such as chronic constriction injury (CCI), partial sciatic nerve ligation (pSNL), or spared nerve injury (SNI). nih.govscielo.br Another relevant model is streptozotocin-induced diabetic neuropathy, where R715 has been shown to significantly attenuate the associated hyperalgesia. medchemexpress.com

In these models, the efficacy of an antagonist like R715 is assessed by measuring pain-related behaviors. For example, mechanical hypernociception (an exaggerated response to a normally painful stimulus) is often measured using von Frey filaments, where a reduction in the withdrawal threshold indicates hyperalgesia, and a reversal of this reduction by the drug indicates efficacy. mdpi.com

Furthermore, studies on other selective B1 receptor antagonists, such as BI113823, have shown efficacy in models of inflammatory pain, for instance, that induced by complete Freund's adjuvant (CFA). nih.govplos.org In such models, the antagonist was found to reduce hyperalgesia by acting at both peripheral and spinal sites. nih.gov This provides a framework for how the in vivo antagonistic potency of R715 could be further characterized, exploring its effects in different pain states and its sites of action within the nervous system.

Table 2: Summary of In Vivo Efficacy of R715

| Animal Model | Pain Type | Effect of R715 |

|---|---|---|

| Mouse model of neuropathic pain | Neuropathic | Reduces mechanical hypernociception |

Table 3: Compound Names Mentioned in the Article

| Compound Name | |

|---|---|

| R715 TFA | |

| Lys-[Leu8,des-Arg9]-bradykinin |

Efficacy in Models of Neuropathic Pain (e.g., reduction of mechanical hypernociception)

The investigation of R715 in preclinical models of neuropathic pain has demonstrated its potential to alleviate pain-related behaviors. Neuropathic pain is a complex chronic pain state that arises from damage to the nervous system. semanticscholar.org The bradykinin B1 receptor is known to be upregulated in response to tissue injury and inflammation, contributing to the sensitization of pain pathways. nih.govnih.gov

In a study utilizing a spinal nerve ligation model in rats, a common method for inducing neuropathic pain, the administration of R715 was shown to inhibit hyperpathia, an increased and prolonged subjective sensation of pain. oup.com This finding suggests that by blocking the B1 receptor, R715 can effectively modulate the heightened pain sensitivity characteristic of neuropathic pain states. Research has shown that in models of neuropathic pain, the expression of the bradykinin B1 receptor (BDKRB1) is elevated. oup.com Treatment with R715 has been observed to suppress the levels of BDKRB1, correlating with the reduction in pain-related behaviors. oup.com

While specific quantitative data on the reduction of mechanical hypernociception by R715 is not extensively detailed in publicly available literature, the qualitative evidence points towards a significant analgesic effect in relevant animal models.

Table 1: Efficacy of R715 in a Neuropathic Pain Model

| Model | Species | Effect of R715 | Finding |

|---|---|---|---|

| Spinal Nerve Ligation | Rat | Inhibition of hyperpathia | Suppressed pain response associated with nerve injury. oup.com |

Evaluation of Metabolic Stability and Resistance to Degradation by Endogenous Enzymes (e.g., ACE and plasma aminopeptidases)

A critical aspect of developing peptide-based therapeutics is ensuring their stability in a biological environment where they are susceptible to rapid degradation by endogenous enzymes. Bradykinin, the natural ligand for the B1 and B2 receptors, has a very short half-life of approximately 17 seconds due to its rapid metabolism by enzymes such as angiotensin-converting enzyme (ACE), neutral endopeptidase (NEP), and aminopeptidases. researchgate.net

The development of bradykinin receptor antagonists has focused on creating analogues that are resistant to this enzymatic degradation, thereby prolonging their therapeutic effect. R715, as a peptide-based antagonist, has been described as being metabolically stable and resistant to degradation by peptidases. nih.govresearchgate.net This stability is a key feature that distinguishes it from endogenous bradykinin and earlier generations of antagonists.

Table 2: Metabolic Stability Profile of Bradykinin and its Antagonists

| Compound | Key Degrading Enzymes | Metabolic Stability |

|---|---|---|

| Bradykinin | Angiotensin-converting enzyme (ACE), Neutral endopeptidase (NEP), Aminopeptidases | Very low; half-life of ~17 seconds researchgate.net |

Duration of Action and Pharmacodynamic Profiling in Animal Models

The pharmacodynamic profile of R715 is intrinsically linked to its metabolic stability. A longer duration of action is a direct consequence of its resistance to enzymatic degradation. In vivo studies with metabolically resistant bradykinin B1 receptor antagonists have demonstrated persistent effects after administration. semanticscholar.org

While a detailed time-course of the pharmacodynamic effects of R715 is not extensively documented in the public domain, its characterization as a stable peptide suggests a prolonged duration of action compared to naturally occurring kinins. The ability of R715 to produce a sustained antagonism of the B1 receptor is a critical factor for its potential therapeutic utility in chronic conditions like neuropathic pain.

The antagonist activity of R715 has been confirmed in various experimental settings where it is used to block the effects of B1 receptor agonists. plos.orgresearchgate.net These studies rely on its ability to occupy and inhibit the B1 receptor over a sufficient period to observe a biological response. The lack of significant agonistic activity at the B1 receptor is another important aspect of its pharmacodynamic profile, classifying it as a pure antagonist. researchgate.net

Further research is required to fully elucidate the pharmacokinetic and pharmacodynamic properties of R715, including its half-life, clearance, and the precise duration of its receptor-blocking effects in different animal models.

Structure Activity Relationship Sar of R715 and Its Analogues

Elucidation of Key Structural Determinants for B1 Receptor Binding and Selectivity

The journey to R715 involved systematic modifications of the parent peptide, des-Arg⁹-bradykinin (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OH). A pivotal discovery in the development of potent B1 receptor antagonists was the replacement of the proline residue at position 7 with a D-amino acid. This substitution was found to be crucial for conferring antagonist properties and enhancing resistance to degradation by angiotensin-converting enzyme (ACE). nih.gov

Further investigations revealed that the incorporation of the bulky, aromatic D-amino acid, D-β-naphthylalanine (D-βNal), at position 7, combined with the substitution of phenylalanine at position 8 with isoleucine (Ile), resulted in a significant increase in antagonist potency. nih.gov The N-terminal acetylation of lysine (B10760008) (AcLys) further contributed to the compound's stability and activity, leading to the final structure of R715. nih.gov This combination of modifications yielded a highly potent antagonist with a pA₂ value of 8.5 on both rabbit aorta and human umbilical vein preparations, demonstrating its high affinity for the B1 receptor. nih.gov Importantly, R715 displays no activity at the bradykinin (B550075) B2 receptor, highlighting its selectivity.

The table below summarizes the key structural modifications leading to R715 and their impact on B1 receptor activity.

| Compound/Modification | Key Structural Feature(s) | Impact on B1 Receptor Activity |

| des-Arg⁹-bradykinin | Endogenous peptide | Agonist |

| [Leu⁸]des-Arg⁹-bradykinin | Substitution of Phe⁸ with Leu | Antagonist, but with some limitations. wikipedia.org |

| D-amino acid at position 7 | Stereochemical inversion | Confers antagonist properties and enzymatic stability. nih.gov |

| D-βNal at position 7 | Bulky, aromatic D-amino acid | Significantly increases antagonist potency. nih.gov |

| Ile at position 8 | Aliphatic amino acid substitution | Enhances antagonist activity in combination with D-βNal⁷. nih.gov |

| N-terminal AcLys | Acetylation of N-terminal Lysine | Increases stability and contributes to high antagonist potency. nih.gov |

| R715 | AcLys-[D-βNal⁷, Ile⁸]des-Arg⁹-bradykinin | Potent and selective B1 receptor antagonist. nih.gov |

Analysis of the Impact of Amino Acid Substitutions on Receptor Affinity, Potency, and Intrinsic Activity

Site-directed mutagenesis studies on the human bradykinin B1 receptor have been instrumental in identifying the specific amino acid residues within the receptor that are critical for ligand binding and selectivity. These studies have provided a molecular basis for understanding the high affinity and antagonist properties of compounds like R715.

Mutations in several transmembrane (TM) helices of the B1 receptor, including TM2, TM3, TM6, and TM7, have been shown to significantly decrease the affinity for both peptide agonists and antagonists, indicating a shared binding pocket. nih.gov However, certain residues have been identified as being particularly crucial for discriminating between agonists and antagonists.

While the specific interactions of R715 with individual receptor residues have not been fully elucidated in the public domain, the mutagenesis studies on the B1 receptor provide critical insights. For instance, mutation of Lysine¹¹⁸ in TM3, Alanine²⁷⁰ in TM6, and Leucine²⁹⁴ in TM7 led to a significant drop in affinity for peptide agonists but not for the peptide antagonist des-Arg¹⁰Leu⁹KD. nih.gov This suggests that these residues are key determinants of agonist-induced receptor activation and that antagonists like R715 may interact differently with this region to prevent the conformational changes necessary for signaling.

The parent peptide of R715, des-Arg⁹-bradykinin, contains both arginine and phenylalanine residues that are important for its agonist activity. The removal of the C-terminal arginine from bradykinin is the first step in generating a B1-selective ligand. The subsequent modifications in R715, particularly at positions 7 and 8, are designed to occupy the binding pocket in a manner that prevents the receptor from adopting an active conformation. The N-terminal lysine residue is also a common feature in many potent B1 receptor antagonists, suggesting its importance in anchoring the ligand to the receptor.

The table below summarizes the impact of mutations in specific B1 receptor residues on ligand binding.

| Receptor Residue Mutation | Location (TM Helix) | Impact on Agonist Binding (e.g., des-Arg⁹BK) | Impact on Antagonist Binding (e.g., des-Arg¹⁰Leu⁹KD) |

| Lys¹¹⁸ | 3 | Significant decrease in affinity | No significant change |

| Ala²⁷⁰ | 6 | Significant decrease in affinity | No significant change |

| Leu²⁹⁴ | 7 | Significant decrease in affinity | No significant change |

| Various residues in TM2, TM3, TM6, TM7 | 2, 3, 6, 7 | Significant decrease in affinity | Significant decrease in affinity |

Investigation of Stereochemical Requirements for Optimal Activity

The stereochemistry of the amino acid at position 7 is a critical determinant of the pharmacological activity of des-Arg⁹-bradykinin analogues. The introduction of a D-amino acid at this position is a hallmark of many potent B1 receptor antagonists, including R715, which contains D-β-naphthylalanine. This stereochemical inversion from the natural L-configuration is essential for converting the molecule from an agonist to an antagonist. nih.gov Furthermore, this modification confers resistance to degradation by peptidases, thereby increasing the in vivo stability and duration of action of the antagonist. nih.gov

Correlation between Molecular Features and In Vitro/In Vivo Pharmacological Profiles

The specific molecular features of R715 directly correlate with its observed pharmacological profile. The combination of N-terminal acetylation, the D-βNal⁷ substitution, and the Ile⁸ substitution results in a compound that is a potent and selective B1 receptor antagonist in various in vitro assays, such as those using isolated rabbit aorta and human umbilical vein. nih.gov This high in vitro potency translates to effective antagonism in vivo. For instance, R715 has been shown to reduce mechanical hypernociception in a mouse model of neuropathic pain, demonstrating its ability to block the pro-nociceptive effects of B1 receptor activation in a living system. Its enhanced metabolic stability, a direct result of its chemical modifications, allows for its use in chronic in vivo studies to investigate the long-term roles of the B1 receptor in various disease models. nih.gov The antagonist properties of R715 have been demonstrated in vivo where it can prevent the blood pressure increasing effects of B1 receptor agonists. nih.gov

Computational Chemistry and Molecular Modeling Studies of R715

Molecular Docking Simulations of R715 with Bradykinin (B550075) B1 Receptor Models

Detailed molecular docking studies specifically for R715 with the bradykinin B1 receptor are not described in the available scientific literature. However, related research on other non-peptidic antagonists provides a framework for how such simulations would be approached. These studies typically utilize homology models of the B1 receptor, as its crystal structure has been challenging to obtain. nih.gov For instance, docking experiments on other antagonists have been performed using high-quality homology models generated by tools like I-TASSER and refined through energy minimization and molecular dynamics. nih.gov Such simulations aim to predict the most likely binding pose of the ligand within the receptor's binding pocket, identifying key interactions that contribute to its affinity and antagonist activity.

Molecular Dynamics Simulations to Investigate Binding Conformations and Receptor Dynamics

Similarly, specific molecular dynamics (MD) simulation data for R715 bound to the bradykinin B1 receptor are not publicly documented. MD simulations are a powerful tool for exploring the stability of ligand-receptor complexes and observing the dynamic changes in both the ligand's conformation and the receptor's structure over time. nih.gov For the bradykinin B1 receptor, MD simulations have been used to refine homology models and to study the binding of other allosteric inhibitors, revealing how different binding modes can influence the receptor's biological and pharmacological properties. nih.gov These simulations are often run for extended periods, on the scale of nanoseconds to microseconds, to capture biologically relevant movements and interactions. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Analogues

There is no specific Quantitative Structure-Activity Relationship (QSAR) modeling study available in the public domain that includes R715. QSAR studies are computational methods that correlate the chemical structure of a series of compounds with their biological activity. A 3D-QSAR study on a series of non-peptide bradykinin antagonists based on an iminodiacetic acid scaffold has been reported, utilizing Comparative Molecular Field Analysis (CoMFA) to understand the structural basis for their activity. koreascience.kr This study highlighted the importance of steric and electrostatic fields for the antagonist's inhibitory effect on the bradykinin B1 receptor. koreascience.kr A similar approach could be applied to a series of analogues of R715 to guide the design of more potent compounds, but such research has not been published.

In Silico Prediction of Selectivity and Binding Hotspots

In silico studies dedicated to predicting the selectivity and binding hotspots of R715 are not found in the available literature. General computational methods exist for identifying potential active sites and "hotspots"—residues that contribute significantly to the binding free energy—on a protein's surface. ebi.ac.uk These methods are instrumental in structure-based drug design and can help in understanding the basis of a ligand's selectivity for its target over other related receptors. For the bradykinin B1 receptor, site-directed mutagenesis combined with molecular modeling has been used to identify critical residues for the binding of peptide agonists and antagonists, offering insights into ligand selectivity. ebi.ac.uk While R715 is known to be a selective B1 receptor antagonist, the specific computational predictions that may have contributed to this understanding have not been publicly detailed. nih.gov

Analytical Chemistry Research for R715 Quantification and Characterization

Development and Validation of Chromatographic Methods (e.g., HPLC, UPLC) for Purity, Identification, and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the analysis of synthetic peptides such as R715. These techniques are employed to separate the target peptide from impurities that may have arisen during synthesis, such as deletion sequences, incompletely deprotected peptides, or other side-products.

While detailed, peer-reviewed studies outlining specific HPLC or UPLC method development for R715 are not extensively available in the public domain, commercial suppliers of R715 report its purity as determined by HPLC. For instance, some suppliers specify a purity of ≥95% or ≥98% as measured by HPLC, which indicates the use of established, albeit proprietary, chromatographic methods for quality control. tocris.comsigmaaldrich.com

The development of such a method would typically involve a systematic approach to optimize separation parameters. nih.gov This includes screening different stationary phases (e.g., C18, C8) and mobile phase compositions to achieve the desired resolution between R715 and any potential impurities. medchemexpress.commedchemexpress.com

For the analysis of peptides like R715 by reversed-phase HPLC, trifluoroacetic acid (TFA) is a commonly utilized mobile phase modifier. tocris.com TFA acts as an ion-pairing agent, binding to the positively charged residues of the peptide (such as Lysine (B10760008) and Arginine in the R715 sequence) to form a neutral ion pair. This interaction enhances the peptide's hydrophobicity, leading to improved retention and peak shape on the non-polar stationary phase. nih.gov

The concentration of TFA is a critical parameter to optimize. Typically, a concentration of 0.1% (v/v) in both the aqueous and organic mobile phase components is a standard starting point for peptide separations. nih.gov While TFA is effective for UV detection, it can cause ion suppression in mass spectrometry. biosynth.com Therefore, for LC-MS applications, alternative volatile modifiers like formic acid might be considered, although this often requires a careful balance to maintain chromatographic performance. chemicalbook.com The optimization process for R715 would involve evaluating different concentrations of TFA or other ion-pairing agents to achieve the best balance of peak symmetry, resolution, and sensitivity. uni.lu

Mass Spectrometry Techniques (e.g., ESI-MS, LC-MS/MS) for Molecular Weight Confirmation and Structural Elucidation

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides like R715. Electrospray ionization (ESI) is the preferred ionization technique for peptides as it allows for the generation of multiply charged ions from solution with minimal fragmentation, enabling the analysis of high molecular weight compounds.

For R715, ESI-MS would be used to confirm its molecular weight. The predicted monoisotopic mass of R715 (C₅₇H₈₁N₁₃O₁₂) is 1139.6128 Da. wikipedia.org MS analysis would verify this mass, providing a primary confirmation of the compound's identity.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) would be employed for more detailed structural elucidation and for sequencing confirmation. In an MS/MS experiment, the protonated molecular ion of R715 ([M+H]⁺) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions (b- and y-ions) would correspond to cleavages along the peptide backbone, and the pattern of these fragments would be used to verify the amino acid sequence of R715. This technique is also crucial for identifying and characterizing any impurities or degradation products.

| Predicted Mass Spectrometry Data for R715 | |

| Adduct | m/z |

| [M+H]⁺ | 1140.6201 |

| [M+Na]⁺ | 1162.6020 |

| [M-H]⁻ | 1138.6055 |

| [M+NH₄]⁺ | 1157.6466 |

| [M+K]⁺ | 1178.5760 |

| This table is based on predicted values for the R715 molecule. wikipedia.org |

Spectroscopic Methods for Higher-Order Structural Analysis (e.g., Circular Dichroism for peptide conformation)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the secondary structure of peptides in solution. medchemexpress.com The conformation of a peptide is often crucial for its biological activity. For R715, which acts as a receptor antagonist, its three-dimensional shape would be critical for its binding affinity and selectivity to the bradykinin (B550075) B1 receptor.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule like a peptide. medchemexpress.com The resulting CD spectrum can be used to estimate the proportions of different secondary structural elements, such as α-helix, β-sheet, and random coil. aobious.com For R715, CD studies could be performed under various solvent conditions to understand its conformational flexibility and how its structure might change upon interaction with a membrane-mimicking environment. researchgate.net Currently, there are no specific published CD spectroscopy studies available for R715.

Bioanalytical Methodologies for the Quantification of R715 in Preclinical Biological Matrices (e.g., plasma, tissues)

The development of robust bioanalytical methods is essential for preclinical pharmacokinetic and pharmacodynamic studies of a drug candidate like R715. These methods are required to accurately measure the concentration of the compound in biological fluids such as plasma and tissue homogenates.

LC-MS/MS is the gold standard for the quantification of small molecules and peptides in biological matrices due to its high sensitivity and selectivity. A typical bioanalytical method for R715 would involve sample preparation to extract the peptide from the complex biological matrix and remove interfering substances. This could involve techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. nih.gov

An internal standard, ideally a stable isotope-labeled version of R715, would be added at the beginning of the sample preparation process to correct for any variability in extraction recovery and matrix effects. The method would be fully validated according to regulatory guidelines, establishing its accuracy, precision, linearity, and stability under various conditions. While the development of such methods is a standard part of the drug development process, specific validated bioanalytical methods for R715 have not been published in the scientific literature.

Future Directions in R715 Research

Exploration of Novel Therapeutic Indications for Bradykinin (B550075) B1 Receptor Antagonism

The established role of the bradykinin B1 receptor in pain and inflammation serves as a strong foundation for the current understanding of R715's therapeutic potential. nih.gov However, emerging research into the broader physiological and pathological functions of the B1 receptor opens up exciting new avenues for R715. Future investigations are anticipated to delve into a range of new therapeutic indications:

Oncology: The upregulation of B1 receptors in various tumor microenvironments suggests a potential role in cancer progression. patsnap.com Future studies could explore the utility of R715 as an adjunctive anti-cancer therapy, potentially by modulating tumor angiogenesis and cell viability. patsnap.com

Metabolic Conditions: The involvement of the kinin system in metabolic regulation presents an opportunity to investigate R715 in the context of diseases like diabetes and its complications. cdnsciencepub.com Research could focus on the potential of R715 to mitigate diabetic vasculopathy and neuropathy. patsnap.com

Neurological Disorders: The central nervous system harbors kinin receptors that are implicated in various neurological conditions. mdpi.com Future research may explore the therapeutic potential of R715 in disorders such as traumatic brain injury, stroke, and neurodegenerative diseases like Alzheimer's. mdpi.com The development of B1 receptor antagonists has been proposed for conditions like epilepsy. mdpi.com

Chronic Inflammatory Diseases: Beyond acute inflammation, the sustained upregulation of B1 receptors in chronic inflammatory states makes R715 a candidate for diseases like osteoarthritis and inflammatory bowel disease. patsnap.comnih.gov

Design and Synthesis of Next-Generation R715 Analogues

The development of new chemical entities based on the R715 scaffold is a critical future direction. The goal is to create analogues with enhanced pharmacological properties. Key areas of focus will include:

Enhanced Potency and Selectivity: While R715 is already potent and selective, medicinal chemistry efforts will aim to further refine its binding affinity for the B1 receptor and minimize any potential off-target effects. This involves structure-activity relationship (SAR) studies to identify key pharmacophores. nih.govnih.gov

Improved Metabolic Stability: Engineering greater resistance to enzymatic degradation in the body is a crucial step toward improving the pharmacokinetic profile of R715 analogues. This could involve the incorporation of unnatural amino acids or modifications to the peptide backbone. nih.gov

Oral Bioavailability: A significant hurdle for many peptide-based drugs is their poor oral bioavailability. Future design strategies may focus on creating R715 analogues that are more readily absorbed from the gastrointestinal tract, potentially through cyclization or other structural modifications to improve stability and permeability. ntu.edu.sg The development of non-peptide B1 receptor antagonists also provides a promising avenue for achieving oral activity. nih.gov

Integration of R715 Research with Systems Pharmacology Approaches

To gain a more holistic understanding of R715's effects, future research will likely integrate systems pharmacology approaches. This moves beyond the traditional one-drug, one-target paradigm to a more comprehensive view of how the compound interacts with complex biological systems.

Advanced Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Sophisticated computational models will be instrumental in predicting the absorption, distribution, metabolism, and excretion (ADME) of R715 and its analogues. patsnap.com These models can help in optimizing dosing regimens and predicting therapeutic outcomes.

Personalized Medicine Strategies: As our understanding of the genetic and molecular basis of disease deepens, there is potential to tailor B1 receptor antagonist therapy to individual patients. patsnap.com Future research could focus on identifying biomarkers that predict a patient's response to R715, leading to more precise and effective treatments. patsnap.com

Network Pharmacology: This approach will allow researchers to map the complex network of interactions between R715, the B1 receptor, and other signaling pathways. This can help in identifying potential synergistic drug combinations and understanding the broader physiological consequences of B1 receptor antagonism.

Advancements in Scalable and Efficient Synthetic Routes for R715 and its Lead Analogues

The translation of promising R715 analogues from the laboratory to clinical and commercial settings will necessitate the development of robust and cost-effective manufacturing processes.

Improved Solid-Phase Peptide Synthesis (SPPS): As a peptide-based compound, the synthesis of R715 likely relies on SPPS. researchgate.net Future advancements will focus on optimizing this technique to improve yield, purity, and reduce the use of hazardous reagents. researchgate.net

Liquid-Phase Peptide Synthesis (LPPS): For large-scale production, tag-assisted LPPS offers a promising alternative to SPPS, potentially reducing solvent consumption and facilitating purification. figshare.comsci-hub.se The application of such methods to R715 or its analogues could significantly enhance manufacturing efficiency. elsevierpure.com

Green Chemistry Approaches: There is a growing emphasis on developing more environmentally friendly synthetic methods. Future research in this area will aim to minimize waste and utilize less toxic solvents and reagents in the synthesis of R715.

Innovations in Analytical Methodologies for Comprehensive Characterization and Quantification

Rigorous analytical characterization is paramount for ensuring the quality, consistency, and efficacy of R715 and its derivatives. Future efforts will focus on refining and innovating analytical techniques.

Q & A

Q. What experimental approaches are recommended to validate the selectivity of R715 TFA for bradykinin B1 receptors over B2 receptors in vitro?

To confirm selectivity, employ competitive binding assays using radiolabeled B1 and B2 receptor ligands (e.g., [³H]-bradykinin analogs). Measure the half-maximal inhibitory concentration (IC₅₀) of R715 TFA against both receptors, ensuring parallel testing of reference antagonists as controls. A pA₂ value of 8.49 for B1 receptors, coupled with no detectable activity at B2 receptors (pA₂ < 5), validates selectivity . Include positive controls (e.g., B1-specific agonists/antagonists) and negative controls (untreated receptors) to minimize assay variability.

Q. What are the established in vivo models for evaluating R715 TFA’s efficacy in neuropathic pain, and what outcome measures are recommended?

The spared nerve injury (SNI) and chronic constriction injury (CCI) mouse models are widely used. Measure mechanical hyperalgesia using von Frey filaments, with R715 TFA administered intraperitoneally (typical dose range: 1–10 mg/kg). Outcome measures include paw withdrawal thresholds and latency periods, analyzed via two-way ANOVA with post-hoc tests to compare treatment vs. vehicle groups. Ensure blinding and randomization to reduce bias .

Q. How does the pA₂ value of 8.49 for R715 TFA inform its dosing in receptor antagonism studies?

The pA₂ value indicates potency, where a higher value correlates with stronger receptor blockade. For in vitro studies, use concentrations approximating 10× the IC₅₀ (derived from pA₂) to ensure maximal receptor occupancy. In vivo, doses should achieve plasma levels equivalent to the in vitro IC₉₀, adjusted for bioavailability. Pharmacokinetic profiling (e.g., half-life, AUC) is critical to optimize dosing intervals .

Advanced Research Questions

Q. What strategies can resolve discrepancies in receptor binding affinity data for R715 TFA across different experimental setups?

Discrepancies may arise from differences in cell lines (e.g., transfected HEK293 vs. native neuronal cells) or assay conditions (e.g., buffer pH, temperature). Standardize protocols using validated cell lines and replicate experiments across independent labs. Perform Schild regression analysis to assess competitive antagonism consistency. Cross-validate findings with orthogonal methods (e.g., calcium flux assays) .

Q. How can transcriptomic or proteomic profiling be integrated into studies investigating R715 TFA’s mechanism of action in chronic pain pathways?

Combine RNA sequencing (RNA-seq) of dorsal root ganglia (DRG) from R715 TFA-treated neuropathic mice with proteomic analysis of B1 receptor signaling intermediates (e.g., NF-κB, MAPK). Use bioinformatics tools (e.g., Gene Ontology enrichment) to identify pathways modulated by R715 TFA. Validate candidate biomarkers (e.g., IL-6, TNF-α) via ELISA or Western blot .

Q. What methodological considerations are critical when assessing R715 TFA’s metabolic stability in preclinical studies?

Conduct liver microsome assays (human and murine) to quantify metabolic half-life (t½). Use LC-MS/MS to identify major metabolites and assess CYP450 enzyme involvement. In vivo, correlate plasma clearance rates with hepatic extraction ratios. Adjust dosing in chronic models to account for enzyme induction or saturation kinetics .

Data Contradiction and Validation

Q. How should researchers address conflicting reports on R715 TFA’s efficacy in female vs. male rodent models of neuropathic pain?

Design studies with sex-balanced cohorts and stratify results by sex. Test for hormonal influences (e.g., estrous cycle phase in females) using repeated-measures designs. Perform meta-analyses of existing data to identify trends. If contradictions persist, evaluate pharmacokinetic sex differences (e.g., CYP3A4 activity) and adjust dosing accordingly .

Methodological Frameworks

Q. What statistical frameworks are optimal for analyzing dose-response relationships in R715 TFA studies?

Use nonlinear regression (e.g., sigmoidal dose-response curves) to calculate EC₅₀/IC₅₀ values. Apply the Finney probit method for parallel-line assays. For in vivo data, mixed-effects models account for inter-subject variability. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize significance .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.